3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol
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Overview
Description
3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol is a complex organic compound known for its unique structure and properties. It is primarily used in the synthesis of methacrylic monomers and copolymers, which are essential in creating nonlinear optical polymer materials . The compound’s structure includes two N-ethylanilino groups attached to ethoxy chains, which are further connected to a benzyl alcohol core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol involves multiple steps. One common method includes the radical copolymerization of methyl methacrylate with 3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl methacrylate, followed by an azo-functionalization reaction . The reaction conditions typically involve the use of radical initiators and controlled temperatures to ensure the desired copolymer composition and properties.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The production is often carried out in batch reactors with precise control over reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler alcohol derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various aldehydes, ketones, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol has several scientific research applications:
Chemistry: Used in the synthesis of methacrylic monomers and copolymers for nonlinear optical materials.
Medicine: Research is ongoing to explore its use in creating advanced medical polymers and devices.
Industry: Utilized in the production of high-performance polymers and coatings with unique optical properties.
Mechanism of Action
The mechanism of action of 3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in radical polymerization reactions, leading to the formation of complex copolymers with specific properties. The ethoxy and N-ethylanilino groups play a crucial role in stabilizing the radical intermediates, facilitating efficient polymerization.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl methacrylate: Similar structure but with a methacrylate group instead of an alcohol group.
3,5-Bis[2-(N-ethylanilino)ethoxy]phenyl methanol: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
3,5-Bis[2-(N-ethylanilino)ethoxy]benzyl alcohol is unique due to its specific combination of functional groups, which provide distinct properties for polymerization and material synthesis. Its ability to form stable radicals and participate in various chemical reactions makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
654050-45-0 |
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Molecular Formula |
C27H34N2O3 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
[3,5-bis[2-(N-ethylanilino)ethoxy]phenyl]methanol |
InChI |
InChI=1S/C27H34N2O3/c1-3-28(24-11-7-5-8-12-24)15-17-31-26-19-23(22-30)20-27(21-26)32-18-16-29(4-2)25-13-9-6-10-14-25/h5-14,19-21,30H,3-4,15-18,22H2,1-2H3 |
InChI Key |
ANIVBAWPTFTXMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC1=CC(=CC(=C1)CO)OCCN(CC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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